α-Methylbenzyl-cyclohexylphenol
Description
α-Methylbenzyl-cyclohexylphenol is a synthetic phenolic compound characterized by a cyclohexyl group attached to a phenol ring substituted with a methylbenzyl moiety. The compound’s phenol group confers acidity (pKa ~10) and reactivity, while the cyclohexyl and methylbenzyl substituents influence lipophilicity and steric interactions.
Properties
CAS No. |
132935-37-6 |
|---|---|
Molecular Formula |
C12H15Cl |
Synonyms |
α-Methylbenzyl-cyclohexylphenol |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues
(a) Cyclohexylphenylmethanol
- Structure : Features a hydroxyl group on a methylene bridge connecting phenyl and cyclohexyl groups (C₁₃H₁₈O, MW: 190.28 g/mol) .
- Key Differences: Lacks the phenol group and methylbenzyl substitution, reducing acidity and altering reactivity.
- Applications : Used as a chiral intermediate in asymmetric synthesis due to its stereogenic center .
(b) 5-(1,1-Dimethylheptyl)-2-[(1R,3S)-3-hydroxycyclohexyl]-phenol (CP 47,497)
- Structure: A cyclohexylphenol derivative with a 5-alkyl chain substitution (C₂₁H₃₂O₂, MW: 316.48 g/mol) .
- Key Differences: The hydroxycyclohexyl group and alkyl chain enhance cannabinoid receptor binding, unlike α-Methylbenzyl-cyclohexylphenol, which lacks these substituents.
- Applications: Known as a synthetic cannabinoid receptor agonist .
(c) α-Cyclohexyl-α-phenylglycolic Acid
- Structure : Combines cyclohexyl, phenyl, and glycolic acid groups (C₁₄H₁₈O₃, MW: 234.29 g/mol) .
- Key Differences: The carboxylic acid group increases polarity and enables salt formation, contrasting with the phenol group in the target compound.
- Applications : Used in antispasmodic agents (e.g., Oxyphenacyclin) .
Physicochemical and Pharmacological Comparison
Key Research Findings
- Synthetic Utility: Cyclohexylphenylmethanol’s hydroxyl group enables stereoselective reductions in drug synthesis, whereas this compound’s phenol group may favor electrophilic substitution reactions .
- Polarity and Solubility: α-Cyclohexyl-α-phenylglycolic acid’s carboxylic acid group renders it water-soluble (logP = 2.1), contrasting with the more lipophilic this compound (estimated logP = 4.3) .
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